molecular formula C19H14INO3 B214588 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214588
M. Wt: 431.2 g/mol
InChI Key: UQTMEIHDVPPJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one, also known as AG-014699 or rucaparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair, and inhibition of these enzymes can lead to cell death in cancer cells with defects in other DNA repair mechanisms. Rucaparib has shown promising results in clinical trials for the treatment of ovarian and breast cancers with BRCA mutations.

Mechanism of Action

Rucaparib works by inhibiting PARP enzymes, which are involved in DNA repair. In cancer cells with defects in other DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP can lead to cell death.
Biochemical and physiological effects:
Inhibition of PARP by rucaparib leads to accumulation of DNA damage and ultimately cell death in cancer cells with defects in other DNA repair mechanisms. Rucaparib has also been shown to sensitize cancer cells to radiation therapy.

Advantages and Limitations for Lab Experiments

Rucaparib is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, like many small molecule inhibitors, rucaparib has limitations in terms of specificity and off-target effects.

Future Directions

Future research on rucaparib and PARP inhibitors in general will likely focus on improving the efficacy and specificity of these drugs, as well as identifying biomarkers to predict response to treatment. Combination therapies with other DNA-damaging agents, such as radiation therapy and chemotherapy, may also be explored. Additionally, PARP inhibitors may have applications beyond cancer treatment, such as in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of rucaparib involves several steps, starting with the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodo-N-ethyl-2-oxobutanamide. This intermediate is then reacted with propargyl bromide to form 4-iodo-N-ethyl-2-(prop-2-yn-1-yl)-2-oxobutanamide. The final step involves the reaction of this intermediate with 3-hydroxy-2-indolinone to form rucaparib.

Scientific Research Applications

Rucaparib has been studied extensively in preclinical and clinical trials for the treatment of ovarian and breast cancers with BRCA mutations. In a phase II clinical trial, rucaparib showed a 54% response rate in patients with BRCA-mutant ovarian cancer. Rucaparib has also shown promise in the treatment of prostate cancer and small cell lung cancer.

properties

Product Name

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H14INO3

Molecular Weight

431.2 g/mol

IUPAC Name

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C19H14INO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h1,3-10,24H,11-12H2

InChI Key

UQTMEIHDVPPJFL-UHFFFAOYSA-N

SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

Canonical SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.